6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone

PDE3 inhibitor PDE4 inhibitor cAMP compartmentalization

Cardiac cAMP research often requires co-administration of separate PDE3 and PDE4 inhibitors, introducing confounding dose-ratio and pharmacokinetic variables. Y-20487 is a quinolinone-thiadiazinone hybrid that simultaneously inhibits PDE3 and PDE4 in a single molecular entity. • Produces intrinsic positive inotropy without beta-adrenoceptor co-activation, unlike PDE4-selective inhibitors rolipram or Ro 20-1724. • Potentiates isoproterenol-induced inotropy to the same extent as IBMX with substantially less bulk cAMP accumulation. • Eliminates dual-inhibitor co-dosing artifacts in rat ventricular myocardium cAMP compartmentalization studies.

Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
CAS No. 103969-58-0
Cat. No. B1240512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone
CAS103969-58-0
Synonyms6-(3,6-dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone
Y 20487
Y-20487
Y20487
Molecular FormulaC12H11N3O2S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)C3=NNC(=O)SC3
InChIInChI=1S/C12H11N3O2S/c16-11-4-2-7-5-8(1-3-9(7)13-11)10-6-18-12(17)15-14-10/h1,3,5H,2,4,6H2,(H,13,16)(H,15,17)
InChIKeyQPPSCFGHRUEFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y-20487 Procurement & Differentiation Guide


6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone (CAS 103969-58-0), also designated Y-20487, is a quinolinone-thiadiazinone hybrid compound originally developed by Mitsubishi Tanabe Pharma Corporation as a cardiotonic agent . It functions as an inhibitor of 3',5'-cyclic-AMP phosphodiesterase (PDE), leading to elevated intracellular cAMP and positive inotropic effects in cardiac muscle . Its primary application lies in cardiovascular research as a pharmacological tool for dissecting the contributions of PDE isoenzymes to cAMP compartmentalization and cardiac contractility.

Why Generic PDE Inhibitors Cannot Replace Y-20487


Generic substitution among cardiotonic PDE inhibitors is scientifically invalid because distinct PDE isoenzyme selectivity profiles produce fundamentally divergent effects on cAMP accumulation, direct inotropy, and synergy with beta-adrenoceptor stimulation. Selective PDE3 inhibitors (e.g., milrinone), selective PDE4 inhibitors (e.g., rolipram, Ro 20-1724), and non-selective inhibitor IBMX each exhibit unique functional signatures in rat ventricular myocardium . Y-20487 uniquely combines PDE3-inhibitory properties (direct cAMP accumulation and positive inotropy) with PDE4-inhibitory properties (potentiation of beta-adrenoceptor responses), yielding a composite pharmacological profile that no single-class inhibitor can replicate . Procurement decisions referencing only 'PDE inhibitor' classification therefore risk experimental outcomes that are mechanistically irrelevant to the compound's actual pharmacology.

Y-20487 Head-to-Head Comparator Data


Dual PDE3/PDE4 Inhibition Profile

Y-20487 simultaneously inhibits both PDE3 and PDE4 isoenzymes, as evidenced by its dual functional signature: it produces direct cAMP accumulation and positive inotropy (PDE3-inhibitory component) while also potentiating beta-adrenoceptor responses (PDE4-inhibitory component) . In the same experimental system, milrinone acts as a selective PDE3 inhibitor, while rolipram and Ro 20-1724 act as selective PDE4 inhibitors, each lacking the complementary functional component . The Kaken research report explicitly confirms that Y-20487 blocks PDE III and PDE IV simultaneously .

PDE3 inhibitor PDE4 inhibitor cAMP compartmentalization

Direct Positive Inotropy vs. PDE4-Selective Inhibitors

In rat ventricular papillary muscles, Y-20487 elicited positive inotropic effects when administered alone, mirroring the direct inotropic activity of the PDE3 inhibitor milrinone. Crucially, the PDE4-selective inhibitors rolipram and Ro 20-1724 failed to produce any direct positive inotropic response under identical conditions . This demonstrates that Y-20487 possesses an intrinsic PDE3-inhibitory component that confers direct contractile effects absent in PDE4-only inhibitors.

positive inotropy cardiotonic agent PDE4 inhibitor

Isoproterenol Response Potentiation vs. Milrinone and IBMX

Y-20487 shifted the concentration-response curve for isoproterenol (ISO)-induced positive inotropic effect to the left to the same extent as the non-selective PDE inhibitor IBMX. In contrast, milrinone scarcely affected ISO-induced inotropy under identical experimental conditions . This indicates that Y-20487, through its PDE4-inhibitory component, amplifies beta-adrenoceptor signaling in a manner comparable to global PDE inhibition, while PDE3-selective inhibition alone lacks this synergistic capacity.

beta-adrenoceptor synergy isoproterenol potentiation inotropic response

Lower cAMP Accumulation vs. IBMX with Equivalent Inotropy

Despite producing a leftward shift of the ISO inotropic curve equivalent to IBMX, Y-20487 was 'much less effective than IBMX in enhancing the ISO-induced cyclic AMP accumulation' in rat ventricular cardiomyocytes . This dissociation between bulk cAMP elevation and inotropic response indicates that Y-20487 preferentially modulates a functionally relevant cAMP compartment, avoiding the excessive global cAMP accumulation characteristic of non-selective PDE inhibition by IBMX.

cAMP compartmentalization cyclic AMP accumulation functional selectivity

Structurally Distinct Hybrid Scaffold vs. Conventional PDE Inhibitors

Y-20487 (CAS 103969-58-0) incorporates a quinolinone-thiadiazinone hybrid core that is structurally distinct from the bipyridine scaffold of milrinone, the pyrrolidinone scaffold of rolipram, and the xanthine scaffold of IBMX . This chemotype differentiation provides a unique chemical matter for structure-activity relationship (SAR) exploration and may confer distinct physicochemical and pharmacokinetic properties relevant to tool compound selection.

quinolinone thiadiazinone chemical scaffold differentiation

Y-20487 Application Scenarios


Dual PDE3/4 Inhibition Without Co-Administered Inhibitors

Y-20487 enables pharmacological investigation of combined PDE3 and PDE4 blockade in rat ventricular myocardium using a single agent, eliminating the confounding variables (dose-ratio optimization, pharmacokinetic discrepancies, vehicle effects) inherent to co-administering separate PDE3 and PDE4 inhibitors such as milrinone plus rolipram. This is particularly valuable for cAMP compartmentalization studies requiring simultaneous inhibition of both isoenzymes .

Direct Inotropy Assays in Isolated Cardiac Muscle

Unlike PDE4-selective inhibitors rolipram and Ro 20-1724, which lack direct inotropic effects, Y-20487 produces intrinsic positive inotropy in isolated rat papillary muscles. This makes it the appropriate tool compound for contractility experiments that demand PDE inhibitor-induced increases in contractile force independent of beta-adrenoceptor co-activation .

Beta-Adrenoceptor Amplification with Reduced cAMP Elevation

Y-20487 potentiates isoproterenol-induced inotropy to the same extent as IBMX while producing substantially less bulk cAMP accumulation. This attribute is critical for experiments designed to study beta-adrenoceptor signal amplification mechanisms with minimized confounding from excessive cAMP-driven off-target effects, offering a more targeted pharmacological tool than IBMX .

SAR Exploration of Novel PDE Inhibitor Scaffolds

The quinolinone-thiadiazinone hybrid core of Y-20487 represents a chemically distinct scaffold relative to the bipyridine, pyrrolidinone, and xanthine frameworks of conventional PDE inhibitors. This structural novelty provides a differentiated starting point for medicinal chemistry programs pursuing PDE3/PDE4 dual inhibition with potentially unique selectivity signatures and intellectual property positioning .

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